molecular formula C10H9NO3 B2549926 3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile CAS No. 5653-20-3

3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B2549926
CAS No.: 5653-20-3
M. Wt: 191.186
InChI Key: WDTOTJQKNABFJL-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile is an organic compound that features a phenolic hydroxyl group, a methoxy group, and a nitrile group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 3-(4-hydroxy-3-methoxyphenyl)-2-propenenitrile.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide, sodium hydride.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals.

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    DNA Interaction: The nitrile group can interact with DNA, potentially leading to anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant and anti-inflammatory properties.

    4-Hydroxy-3-methoxycinnamic acid: Also exhibits antioxidant activity and is used in the synthesis of various pharmaceuticals.

Uniqueness

3-(4-Hydroxy-3-methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTOTJQKNABFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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